[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine
Overview
Description
“[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has a molecular weight of 240.06 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, and 4-isobutylbenzoyl chloride yielded the acylated compounds .Molecular Structure Analysis
The InChI code for this compound is "1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)" . This indicates that the compound contains a bromophenyl group attached to the 1,3,4-oxadiazol-2-yl methanamine.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Characterization
Compounds within the 1,3,4-oxadiazole family, including derivatives similar to "[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine," have been synthesized through various chemical reactions. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via a high-yielding polyphosphoric acid condensation route, showcasing the efficacy of this method in preparing 1,3,4-oxadiazole derivatives. This compound was characterized spectroscopically, illustrating the importance of techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry in elucidating the structures of these chemicals (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).
Anticancer Potential
The oxadiazole ring, a core structure in these compounds, has shown promise in anticancer research. A study synthesizing N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via a one-pot reaction demonstrated cytotoxic activity against several cancer cell lines, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new anticancer agents (A. Ramazani et al., 2014).
Optical and Electronic Applications
The unique electronic structure of 1,3,4-oxadiazole derivatives lends them to applications in optoelectronics. For instance, synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles containing 2-fluoro-4-methoxy phenyl were explored, indicating the potential use of these compounds in optical limiting, which is essential for protecting sensitive photonic devices against intense light pulses (B. Chandrakantha et al., 2011).
Insecticidal Activity
The structural versatility of 1,3,4-oxadiazole derivatives also extends to the development of insecticides. A study on anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed significant insecticidal activities against the diamondback moth, suggesting the potential agricultural applications of these compounds (L. Qi et al., 2014).
Antibacterial Properties
Additionally, these compounds have been investigated for their antibacterial properties, providing a foundation for new antibiotics. For example, novel oxadiazole derivatives exhibited significant activity against various bacterial strains, underscoring the therapeutic potential of 1,3,4-oxadiazole derivatives in combating bacterial infections (N. P. Rai et al., 2010).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Many bioactive compounds work by binding to a specific receptor or enzyme, altering its function and leading to changes in cellular processes .
Biochemical pathways
Again, without specific information on this compound, it’s hard to say exactly which biochemical pathways it affects. Indole derivatives, for example, have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action environment
Many factors can influence a compound’s action, efficacy, and stability, including pH, temperature, presence of other compounds, and more. For example, the compound methenamine is known to be more effective in acidic environments .
Properties
IUPAC Name |
[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXBUUMIALSMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238677 | |
Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-88-1 | |
Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944906-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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